molecular formula C9H17NO B167218 Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) CAS No. 128495-94-3

Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)

Cat. No. B167218
M. Wt: 155.24 g/mol
InChI Key: IGBZFFFQVPWNRX-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI), also known as (2S)-Octahydro-2-(methoxymethyl)cyclopenta[b]pyrrole, is a chemical compound with the molecular formula C10H19NO. It is a bicyclic organic compound that belongs to the class of pyrroles. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, catalysis, and materials science.

Mechanism Of Action

The mechanism of action of Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body.

Biochemical And Physiological Effects

Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has been reported to possess anti-viral properties by inhibiting the replication of certain viruses.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) in lab experiments is its potential as a versatile building block for the synthesis of various organic compounds. However, one of the main limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several potential future directions for the research on Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI). One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Another potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, the study of the structure-activity relationship of this compound could lead to the discovery of new compounds with improved biological activities.

Synthesis Methods

The synthesis of Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) can be achieved through a variety of methods. One such method involves the reaction of 2-methoxymethylcyclopentanone with ammonium acetate and acetic acid in the presence of a palladium catalyst. Another method involves the reaction of cyclopentanone with formaldehyde and ammonium acetate in the presence of a Lewis acid catalyst.

Scientific Research Applications

Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been investigated for its potential as a catalyst in organic synthesis reactions.

properties

CAS RN

128495-94-3

Product Name

Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C9H17NO/c1-11-6-8-5-7-3-2-4-9(7)10-8/h7-10H,2-6H2,1H3/t7-,8-,9-/m0/s1

InChI Key

IGBZFFFQVPWNRX-CIUDSAMLSA-N

Isomeric SMILES

COC[C@@H]1C[C@@H]2CCC[C@@H]2N1

SMILES

COCC1CC2CCCC2N1

Canonical SMILES

COCC1CC2CCCC2N1

Origin of Product

United States

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